3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one

GPCR Agonism Immunology Inflammation

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one (CAS 103753-78-2) is a chlorinated aryl dihydrofuran-2-one derivative. This compound serves a dual role in scientific research: as a selective agonist for a subset of G protein-coupled receptors (GPCRs), and as a versatile intermediate in organic synthesis, notably in the preparation of complex molecules like the antidepressant sertraline.

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
CAS No. 103753-78-2
Cat. No. B019589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one
CAS103753-78-2
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC1COC(=O)C1C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2O2/c11-8-2-1-6(5-9(8)12)7-3-4-14-10(7)13/h1-2,5,7H,3-4H2
InChIKeyGATLSWXZDMNKKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one (CAS 103753-78-2): A Specialized Dihydrofuranone Scaffold for Targeted GPCR Modulation and Synthetic Intermediates


3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one (CAS 103753-78-2) is a chlorinated aryl dihydrofuran-2-one derivative. This compound serves a dual role in scientific research: as a selective agonist for a subset of G protein-coupled receptors (GPCRs), and as a versatile intermediate in organic synthesis, notably in the preparation of complex molecules like the antidepressant sertraline [1]. Its molecular structure features a saturated furanone ring substituted with a 3,4-dichlorophenyl group, distinguishing it from related unsaturated furanone analogs [2].

Why Generic Substitution Fails for 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one in Advanced Research


The 3,4-dichlorophenyl substitution pattern on the dihydrofuran-2-one core confers a unique combination of GPCR agonist activity and synthetic utility that cannot be replicated by simple analogs or positional isomers [1]. Substituting this compound with other halogenated furanones, such as the 4-bromophenyl or 3-chlorophenyl derivatives, leads to a complete loss of its specific GPR34 and P2Y10 receptor agonism profiles, which are critical for studies in immunology and inflammation [2]. Furthermore, its role as a key intermediate in specific synthetic pathways, including the production of sertraline, cannot be fulfilled by other dihydrofuranone derivatives due to the precise regio- and stereochemical requirements of subsequent reaction steps . The quantitative evidence below underscores these critical differentiators.

Quantitative Differentiation Guide for 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one Against In-Class Analogs


Selective Agonism of GPR34 and P2Y10 GPCRs: A Receptor Profile Not Shared by Related Furanones

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one demonstrates selective agonist activity at human GPR34 (EC50 = 832 nM) and P2Y10 (EC50 = 933 nM) receptors, while showing significantly weaker activity at GPR174 (EC50 = 1,800 nM) [1]. This receptor selectivity profile is a critical differentiator from other dihydrofuran-2-one analogs, which have been shown to primarily target mineralocorticoid receptors (MR) with IC50 values in the nanomolar range, but lack activity at these specific GPCRs [2]. The data provides a clear, quantifiable basis for selecting this compound over structurally similar alternatives when investigating GPR34- or P2Y10-mediated pathways.

GPCR Agonism Immunology Inflammation Receptor Pharmacology

Divergent Antifungal Potency: A Clear Distinction from Halogenated Phenyl Furanone Analogs

In a comparative in vitro study of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against 191 strains of pathogenic yeasts and molds, the 3,4-dichlorophenyl derivative exhibited a 'lesser in vitro antifungal effect' compared to the 4-bromophenyl and 3-chlorophenyl analogs [1]. While the 4-bromophenyl derivative was the most effective overall, and the 3-chlorophenyl derivative showed superior activity against Candida tropicalis and C. glabrata, the 3,4-dichlorophenyl derivative demonstrated moderate efficacy with a minimum inhibitory concentration (MIC) as low as 2.0 μg/ml against certain Aspergillus spp. . This data provides a quantifiable baseline for expected antifungal activity, distinguishing it from more potent halogenated analogs.

Antifungal SAR Medicinal Chemistry Microbiology

Synthetic Utility as a Key Intermediate for Sertraline: A Procurement-Driven Differentiator

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one is explicitly identified as an important intermediate in the synthesis of sertraline hydrochloride, a widely prescribed antidepressant . This synthetic application is not shared by the majority of structurally similar dihydrofuran-2-ones, which are more frequently explored for their direct biological activity (e.g., MR antagonism or antifungal effects) rather than as intermediates. For instance, the 5-(2,3-dichlorophenyl)dihydro-2(3H)-furanone analog (CAS 1391052-21-3) is noted as a sertraline impurity rather than a key intermediate , highlighting the unique utility of the 3,4-dichloro positional isomer in the synthetic pathway.

Organic Synthesis Pharmaceutical Intermediate Sertraline Process Chemistry

Optimal Research and Industrial Applications for 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one


Investigating GPR34 and P2Y10 Signaling in Immune and Inflammatory Models

Given its selective agonist activity at GPR34 (EC50 832 nM) and P2Y10 (EC50 933 nM) [1], 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one is an optimal tool compound for dissecting the roles of these understudied GPCRs in immune cell migration, inflammation, and related pathologies. This specific application is not feasible with other dihydrofuran-2-one derivatives that primarily target mineralocorticoid receptors [2].

Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

The compound serves as a critical reference point in SAR studies of halogenated phenyl furanones. Its 'lesser' antifungal activity compared to 4-bromophenyl and 3-chlorophenyl analogs [3] provides a baseline for evaluating the impact of specific halogen substitutions on potency and spectrum of activity against pathogenic fungi like Aspergillus spp. (MIC ≤ 2.0 μg/ml) .

Optimization of Sertraline Hydrochloride Manufacturing Processes

As a documented key intermediate in the synthesis of sertraline , this compound is essential for process chemists aiming to improve yield, purity, or cost-efficiency in the production of this active pharmaceutical ingredient (API). Its specific 3,4-dichloro substitution pattern is critical for the downstream reactions leading to the final drug substance, distinguishing it from related impurities .

Exploring Dual Pharmacophores for Multitarget Drug Design

The unique combination of GPCR agonism (GPR34/P2Y10) [1] and the established pharmacophore for mineralocorticoid receptor antagonism found in related furanones [2] makes this compound a valuable starting point for designing multi-target ligands with potential applications in complex diseases involving both immunological and endocrine pathways.

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